molecular formula C12H8F6N4O2 B1520261 2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate CAS No. 1235441-06-1

2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate

Cat. No.: B1520261
CAS No.: 1235441-06-1
M. Wt: 354.21 g/mol
InChI Key: KSSYTQRGNVHGCJ-UHFFFAOYSA-N
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Description

This compound is a fluorinated carbamate derivative featuring a trifluoroethyl ester group linked to a phenyl ring substituted with a 1H-1,2,4-triazole moiety and a trifluoromethyl group. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the triazole ring may contribute to biological activity, such as antifungal or agrochemical properties, common in triazole-containing compounds .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6N4O2/c13-11(14,15)4-24-10(23)21-9-2-1-7(22-6-19-5-20-22)3-8(9)12(16,17)18/h1-3,5-6H,4H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSYTQRGNVHGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)C(F)(F)F)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127454
Record name 2,2,2-Trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-06-1
Record name 2,2,2-Trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2,2-Trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate (CAS No. 1235441-06-1) is a compound of significant interest in the field of agrochemicals and pharmaceuticals. Its unique chemical structure endows it with various biological activities, particularly as a potential herbicide and fungicide. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C12H8F6N4O2
  • Molecular Weight : 354.21 g/mol
  • CAS Number : 1235441-06-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets involved in plant growth and disease resistance. The triazole moiety is known for its role in inhibiting enzymes critical for the biosynthesis of sterols, which are vital for cell membrane integrity in fungi and plants.

Biological Activity Overview

The compound exhibits a range of biological activities:

  • Herbicidal Activity :
    • Studies indicate that compounds containing the triazole structure can inhibit phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants. This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.
    • A comparative study showed that similar triazole derivatives demonstrated effective post-emergence herbicidal activity against various weed species at concentrations ranging from 375 to 750 g/ha .
  • Fungicidal Activity :
    • The compound's structural similarity to known fungicides suggests potential efficacy against fungal pathogens. Triazoles are widely used in agriculture to control fungal diseases by disrupting sterol biosynthesis.
    • Laboratory tests have shown promising results in inhibiting the growth of several fungal strains, indicating its potential as a fungicide .

Case Study 1: Herbicidal Efficacy

A recent study evaluated the herbicidal efficacy of this compound against common agricultural weeds. The results demonstrated:

  • Target Weeds : Amaranthus retroflexus, Echinochloa crus-galli.
  • Application Rates : Effective at 500 g/ha.
  • Results : Over 90% weed control observed within two weeks post-treatment.

Case Study 2: Fungal Pathogen Inhibition

In another investigation focusing on plant pathogens:

  • Pathogens Tested : Fusarium spp., Botrytis cinerea.
  • Concentration : The compound was tested at various concentrations (0.01%, 0.05%, 0.1%).
  • Findings : Significant reduction in fungal growth was recorded at higher concentrations, supporting its potential use as a fungicide.

Data Table: Summary of Biological Activities

Activity TypeTarget OrganismEffective ConcentrationObserved Effect
HerbicidalAmaranthus retroflexus500 g/ha>90% control
HerbicidalEchinochloa crus-galli500 g/ha>90% control
FungicidalFusarium spp.0.05%Significant growth inhibition
FungicidalBotrytis cinerea0.05%Significant growth inhibition

Comparison with Similar Compounds

Pyraclostrobin (ISO); Methyl N-{2-[1-(4-Chlorophenyl)-1H-Pyrazol-3-yloxymethyl]phenyl}(N-Methoxy)carbamate

  • Structure : A strobilurin fungicide with a pyrazole ring and methoxycarbamate group.
  • Comparison : Unlike the target compound, pyraclostrobin lacks a triazole but includes a pyrazole, which is associated with mitochondrial respiration inhibition in fungi. The trifluoromethyl group in the target compound may enhance membrane permeability compared to pyraclostrobin’s chlorophenyl group .

Thiazolylmethylcarbamate Derivatives

2,2,2-Trifluoroethyl N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]carbamate (CAS: 1269151-65-6)

  • Structure : Replaces the triazole with a thiazole ring and introduces a 4-methoxyphenyl substituent.
  • Comparison : Thiazoles are electron-rich heterocycles with distinct reactivity compared to triazoles. The methoxy group may improve solubility but reduce lipophilicity relative to the trifluoromethyl group in the target compound .

Thiazol-5-ylmethyl Carbamate Analogs (PF 43(1))

  • Structure : Complex derivatives with hydroperoxypropan-2-yl and ureido linkages. Examples include compounds n , o , w , and x in Pharmacopeial Forum .
  • Comparison : These analogs exhibit highly specialized structures, likely designed for protease inhibition or anticancer activity. The target compound’s simplicity may offer advantages in synthetic accessibility and cost-effectiveness.

Other Carbamate Derivatives with Fluorinated Groups

2,2,2-Trifluoroethyl N-(1-Ethyl-6-Oxo-1,6-Dihydropyridin-3-yl)carbamate (CAS: 1311315-90-8)

  • Structure: Features a dihydropyridinone ring instead of a phenyl-triazole system.
  • Comparison: The pyridinone core could enhance hydrogen-bonding capacity, improving water solubility but reducing metabolic stability compared to the target compound’s aromatic system .

2,2,2-Trifluoroethyl N-(4-Methyl-1,3-Thiazol-2-yl)carbamate (CAS: 1334148-73-0)

  • Structure : Simplifies the heterocycle to a methyl-substituted thiazole.
  • Comparison : The absence of a phenyl group reduces molecular weight and may lower bioactivity persistence in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate
Reactant of Route 2
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2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate

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